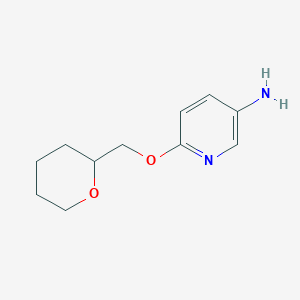
3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-YL)propanamide
Vue d'ensemble
Description
“3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-YL)propanamide” is a chemical compound . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H11ClN2O2S . The average mass is 270.735 Da and the monoisotopic mass is 270.022980 Da .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and toxicity information for “this compound” can be found on various chemical databases .Applications De Recherche Scientifique
Synthesis and Chemical Reactions : Herz salts, including derivatives similar to 3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide, have been used in reactions with malononitrile to produce highly colored ylidenes. This process has been found to be general but complex, yielding various by-products (Koutentis & Rees, 2002).
Antimicrobial and Cytotoxic Activities : Novel derivatives of benzothiazole, structurally related to the compound , have been synthesized and tested for their antimicrobial activity. Some specific derivatives demonstrated significant antibacterial and anticandidal effects, as well as cytotoxic activity against human leukemia cells, indicating potential in the development of new antimicrobial and anticancer agents (Dawbaa et al., 2021).
Herbicidal Activity : Certain benzothiazole derivatives have shown effectiveness in herbicidal activity. This suggests potential agricultural applications for controlling unwanted plant growth (Liu et al., 2007).
Luminescent Properties : Benzothiazole derivatives, including compounds structurally related to this compound, have been studied for their luminescent properties. These compounds show potential for application in white light emission, which can be used in light-emitting devices (Lu et al., 2017).
Copper(II)- and Gold(III)-Mediated Cyclization : Research on benzothiazole derivatives includes studies on copper(II)- and gold(III)-mediated cyclizations of thioureas to form substituted 2-aminobenzothiazoles. This provides insight into the synthesis of these molecules, highlighting their pharmaceutical applications (Schroeder et al., 2017).
Propriétés
IUPAC Name |
3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-16-7-2-3-8-9(6-7)17-11(13-8)14-10(15)4-5-12/h2-3,6H,4-5H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVBKVKLYJPFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


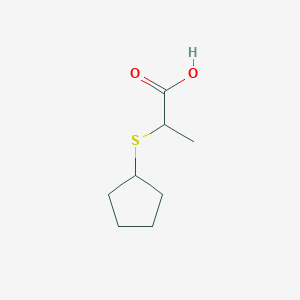
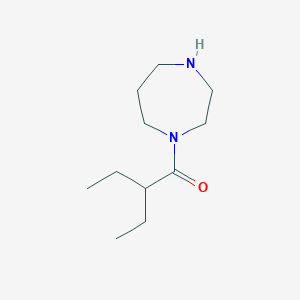
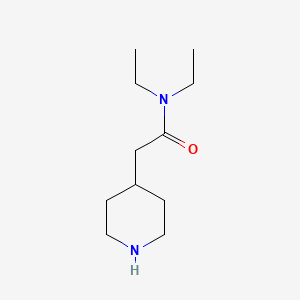

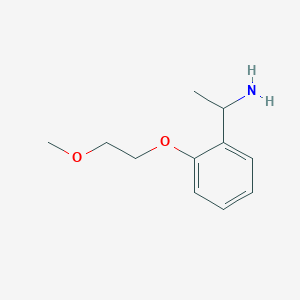
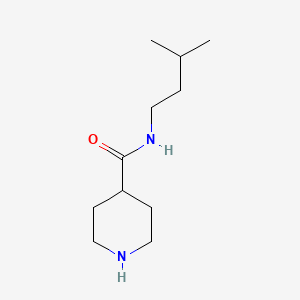
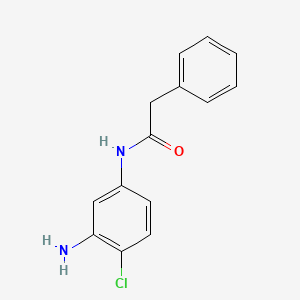

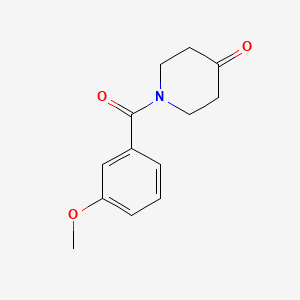
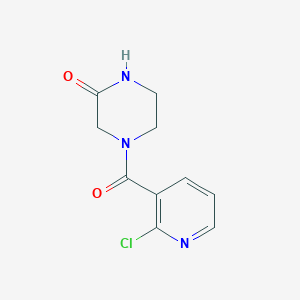
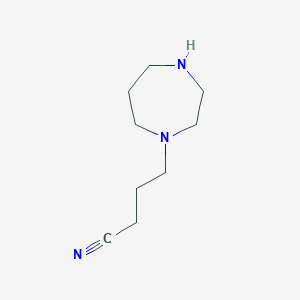
![1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine](/img/structure/B3072454.png)
